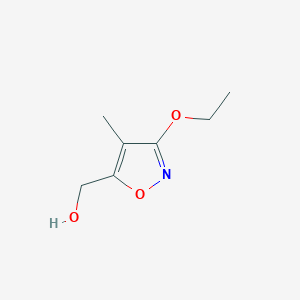

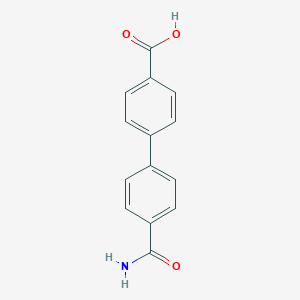

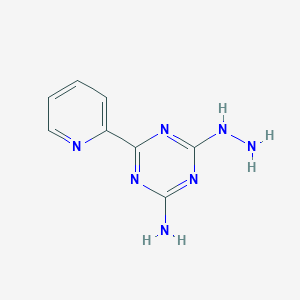

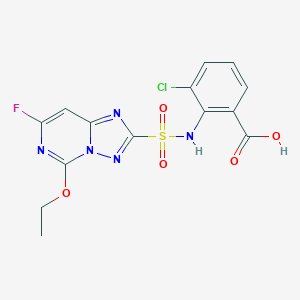

![molecular formula C18H16N2O2 B062214 2-[(2,4-二甲基苯基)氨基]喹啉-4-羧酸 CAS No. 171204-19-6](/img/structure/B62214.png)

2-[(2,4-二甲基苯基)氨基]喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid, involves innovative approaches to construct the quinoline core and introduce functional groups. A new one-pot synthesis protocol for quinoline derivatives has been developed, demonstrating the generality of the approach with several substrates to synthesize functionalized quinolines in good overall yields (Gabrielli et al., 2016). Furthermore, rapid synthesis methods under specific conditions, such as using indium(III) chloride and microwave irradiation, have been explored to achieve quinoline-4-carboxylic acid derivatives with isolated yields up to 57% within minutes, highlighting the efficiency of modern synthetic techniques (Duvelleroy et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical and biological activity. Advanced spectroscopic techniques, including FT-IR, ^1H NMR, ^13C NMR, and UV–visible spectroscopy, are employed to characterize the synthesized compounds. For example, novel quinoline derivatives have been synthesized and their molecular structures elucidated using these techniques, providing insight into the electronic properties and composition of these molecules (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, owing to the reactive sites on both the quinoline nucleus and the functional groups attached to it. The synthesis of quinoline-3-carboxylic acid derivatives from arylmethyl azides via a domino process exemplifies the chemical versatility of quinoline compounds, enabling the formation of complex structures in a single reaction sequence (Tummatorn et al., 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structure. Detailed structural analysis through single-crystal X-ray diffraction provides insights into the 3D-structure of these compounds, revealing the arrangement of atoms and the types of intermolecular interactions present, which in turn affect their physical properties (Polo-Cuadrado et al., 2021).

科学研究应用

杂环化合物的重要性

喹啉类化合物,包括像“2-[(2,4-二甲基苯基)氨基]喹啉-4-羧酸”这样的化合物,由于其杂环结构,在各个领域中起着关键作用。这些化合物在有机化学和药物研究中至关重要,是许多药物和染料的基础。喹啉类化合物的结构多样性和化学反应性使其能够用于合成各种生物活性分子,表明它们在药物开发和材料科学中的潜力(Pereira et al., 2015)。

防腐应用

喹啉衍生物作为防腐剂表现出显著的效果。它们与金属表面形成稳定的螯合络合物,这对于保护材料免受腐蚀至关重要。这种应用在工业环境中尤为重要,其中金属保护至关重要。喹啉衍生物具有高电子密度和吸附到金属表面的能力,使其在开发防腐材料方面具有价值(Verma, Quraishi, & Ebenso, 2020)。

光电材料开发

由于其电子性质,喹啉及其衍生物在光电材料中找到应用。将它们纳入π-扩展的共轭系统对于创造用于有机发光二极管(OLED)、图像传感器和光伏器件的新材料非常有价值。基于喹啉的化合物已被用于制备具有电致发光性能的材料,突显了它们在推动OLED技术和其他电子应用方面的潜力(Lipunova et al., 2018)。

生物催化剂抑制研究

在生物催化和微生物发酵领域,像“2-[(2,4-二甲基苯基)氨基]喹啉-4-羧酸”这样的羧酸可能在研究生物催化剂抑制方面发挥作用。了解这些化合物如何影响微生物生长和新陈代谢对于优化发酵过程和增强生物可再生化学品生产至关重要。这一研究领域侧重于减轻抑制效应,以提高微生物的稳健性和工业性能(Jarboe, Royce, & Liu, 2013)。

未来方向

属性

IUPAC Name |

2-(2,4-dimethylanilino)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)19-17-10-14(18(21)22)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOGBKFRTQPPFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169029 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171204-19-6 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171204196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinecarboxylic acid, 2-((2,4-dimethylphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

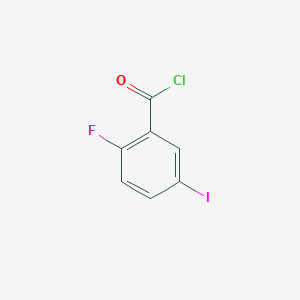

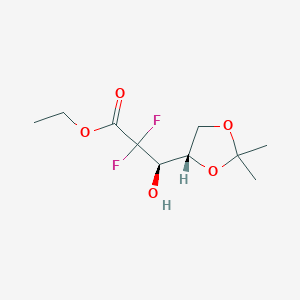

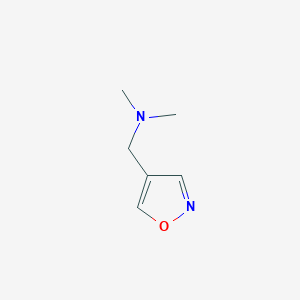

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)